4-Methoxy-6-nitroquinoline
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Overview
Description
4-Methoxy-6-nitroquinoline is a heterocyclic aromatic compound with the molecular formula C10H8N2O3. It is a derivative of quinoline, characterized by the presence of a methoxy group at the 4-position and a nitro group at the 6-position. This compound is of significant interest due to its diverse applications in medicinal chemistry, organic synthesis, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-6-nitroquinoline typically involves the nitration of 4-methoxyquinoline. One common method includes the reaction of 4-methoxyquinoline with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 6-position .
Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, green chemistry approaches, such as the use of eco-friendly solvents and catalysts, are being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 4-Methoxy-6-nitroquinoline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon (Pd/C).
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4).
Major Products:
Reduction: 4-Methoxy-6-aminoquinoline.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
4-Methoxy-6-nitroquinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its antimicrobial and anticancer properties. It serves as a precursor in the synthesis of pharmacologically active compounds.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other advanced materials.
Mechanism of Action
The mechanism of action of 4-Methoxy-6-nitroquinoline varies depending on its application. In medicinal chemistry, its biological activity is often attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
6-Methoxyquinoline: Lacks the nitro group, making it less reactive in certain chemical reactions.
8-Nitroquinoline: Has the nitro group at a different position, leading to different reactivity and applications.
4-Methoxyquinoline: Lacks the nitro group, making it less versatile in synthetic applications.
Uniqueness: 4-Methoxy-6-nitroquinoline is unique due to the presence of both the methoxy and nitro groups, which confer distinct electronic and steric properties. This dual functionality makes it a valuable intermediate in organic synthesis and a versatile compound in various scientific research applications .
Properties
CAS No. |
874498-45-0 |
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Molecular Formula |
C10H8N2O3 |
Molecular Weight |
204.18 g/mol |
IUPAC Name |
4-methoxy-6-nitroquinoline |
InChI |
InChI=1S/C10H8N2O3/c1-15-10-4-5-11-9-3-2-7(12(13)14)6-8(9)10/h2-6H,1H3 |
InChI Key |
NDTIKLZOFMIJHX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C=C(C=CC2=NC=C1)[N+](=O)[O-] |
Origin of Product |
United States |
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